5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
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Overview
Description
5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom and a thiazole ring The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the formation of the thiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a thiourea and a halogenated ketone can be cyclized to form the thiazole ring, which is then further functionalized to introduce the fluorine and benzaldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzoic acid.
Reduction: 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and the fluorine atom can enhance the compound’s binding affinity and specificity for its target, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-1,2-thiazol-5-yl)benzaldehyde: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-Fluoro-2-(1,2-thiazol-5-yl)benzaldehyde: Similar structure but without the methyl group on the thiazole ring, potentially altering its properties.
5-Fluoro-2-(3-methyl-1,2-thiazol-4-yl)benzaldehyde: The position of the thiazole ring attachment differs, which can influence its reactivity and interactions.
Uniqueness
The presence of both the fluorine atom and the methyl group on the thiazole ring in 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde makes it unique
Properties
Molecular Formula |
C11H8FNOS |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H8FNOS/c1-7-4-11(15-13-7)10-3-2-9(12)5-8(10)6-14/h2-6H,1H3 |
InChI Key |
YVVCCQOLYZXNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
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